Xanthine oxidase-IN-4 is a compound that acts as an inhibitor of xanthine oxidase, an important enzyme in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, which are critical steps in the degradation of purines in the human body. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase a significant target for therapeutic intervention. Xanthine oxidase-IN-4 has been studied for its potential to modulate the activity of this enzyme, thus influencing uric acid levels and associated pathologies.
Specific protocols and yields would depend on the exact molecular structure of xanthine oxidase-IN-4 being targeted.
Xanthine oxidase-IN-4 exhibits biological activity primarily through its inhibitory effects on xanthine oxidase. By reducing the enzyme's activity, it can lower the production of uric acid from purines, which may alleviate conditions associated with hyperuricemia, such as gout. Furthermore, by modulating reactive oxygen species production, xanthine oxidase-IN-4 may also have implications for diseases linked to oxidative stress, including cardiovascular diseases and metabolic syndrome .
The synthesis of xanthine oxidase-IN-4 typically involves organic synthesis techniques that focus on modifying existing xanthine structures or utilizing novel synthetic pathways. Common approaches may include:
Xanthine oxidase-IN-4 has several potential applications, particularly in the treatment of:
Studies investigating the interactions between xanthine oxidase-IN-4 and other compounds have focused on its binding affinity and inhibitory kinetics. These studies often employ techniques such as:
Xanthine oxidase-IN-4 belongs to a class of compounds that inhibit xanthine oxidase. Similar compounds include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Allopurinol | Competitive inhibitor | Well-established use in gout treatment |
| Febuxostat | Non-purine selective inhibitor | More potent than allopurinol; fewer side effects |
| Oxypurinol | Active metabolite of allopurinol | Long half-life; effective in chronic gout |
| Topiroxostat | Selective inhibitor | Novel compound with fewer interactions |
Xanthine oxidase-IN-4 is unique due to its specific structural modifications that enhance its selectivity and potency against xanthine oxidase compared to these other inhibitors. This specificity may lead to reduced side effects and improved therapeutic outcomes for patients with conditions related to elevated uric acid levels .
| Route | Key Transformations | Typical Isolated Yield | Notable Features | Source ID |
|---|---|---|---|---|
| I “Formamide fusion” | a) N-alkyl-3-aminopyrazole + formamide or formic acid → 4-aminopyrimidinone ②; b) O-alkylation / N-arylation → scaffold ③ | 70–83% for step b [1] | Two-step, metal-free; microwave variants reach completion in 25 min [2] | [1] [2] |
| II Vilsmeier–Haack / cyclocondensation | a) O-allyl pyrazole-4-carbaldehyde via POCl₃/DMF; b) hydrazine‐mediated ring closure to bicyclic core | 62–75% over two steps | Regio-selective formylation at C-4; amenable to gram scale | [3] |
| III NaOCl one-pot oxidative annulation | 4-amino-1-alkyl-3-propylpyrazole-5-carboxamide + aryl aldehyde + NaOCl → pyrazolopyrimidin-7-one (6 a–o) | 78–90% (15 min, rt) | Catalyst-free, inexpensive oxidant, eliminates hazardous POCl₃ | [4] |
| IV Ethyl-ester route to 19a | a) 4-ethoxy-3-cyanophenyl boronate + 3-chloro-1-isopropylindole (Suzuki) → intermediate ①; b) CuI-catalysed cyclisation → ethyl ester GD-65; c) controlled base hydrolysis → acid GD-67 (IN-4) | 95–96% for hydrolysis; 88–90% overall | Enables late-stage diversity at 6-position; scalable to 300 kg | [5] |